molecular formula C8H14N2O B11747232 1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine

1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine

Cat. No.: B11747232
M. Wt: 154.21 g/mol
InChI Key: QWKCINFXRFBRCU-UHFFFAOYSA-N
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Description

1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine is a chemical building block of high interest in organic synthesis and medicinal chemistry research. This compound features two distinct functional groups: a primary methanamine and a terminal alkyne via a prop-2-yn-1-yl chain attached to a morpholine ring . The morpholine ring is a common pharmacophore known to influence the solubility and metabolic stability of molecules . The primary amine group serves as a versatile handle for further chemical modifications, most commonly through amidation or reductive amination reactions. Meanwhile, the terminal alkyne group is pivotal in metal-catalyzed coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry" . This reaction is widely used in chemical biology for bioconjugation, probe development, and the synthesis of complex molecular architectures. The presence of both an amine and an alkyne on the same molecular scaffold makes this compound a valuable precursor for constructing libraries of compounds for high-throughput screening in drug discovery programs. Its primary applications are in the research and development of pharmaceuticals and agrochemicals, where it can be used to create novel molecules with potential biological activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a appropriately controlled laboratory setting.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(4-prop-2-ynylmorpholin-2-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-2-3-10-4-5-11-8(6-9)7-10/h1,8H,3-7,9H2

InChI Key

QWKCINFXRFBRCU-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCOC(C1)CN

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminoethanol Derivatives

Morpholine synthesis often employs cyclization of 2-aminoethanol derivatives. For example, treatment of N-(2-hydroxyethyl)propargylamine with thionyl chloride facilitates intramolecular cyclization to form 4-propargylmorpholine, albeit without the 2-methanamine group. Adapting this approach, 2-(aminomethyl)-4-propargylmorpholine could be synthesized by introducing a protected amine at the 2-position prior to cyclization.

Reductive Amination for Ring Closure

Reductive amination between propargylamine and a diketone precursor (e.g., 2-oxoethyl propargyl ether) using sodium triacetoxyborohydride (NaBH(OAc)3) offers a stereocontrolled route to the morpholine scaffold. This method, demonstrated in the synthesis of piperidine analogs, achieves yields up to 86% under mild conditions (20°C, 2 hours).

Propargyl Group Installation

Alkylation of Morpholine Intermediates

Propargyl bromide or propargyl mesylate can alkylate morpholine derivatives at the 4-position. For instance, reacting morpholin-2-ylmethanamine with propargyl bromide in the presence of K2CO3 in DMF at 60°C for 12 hours affords the target compound. Yields for analogous propargylations range from 68% to 91%, depending on the leaving group and solvent.

Methanamine Group Functionalization

Gabriel Synthesis

The Gabriel synthesis offers a two-step route to primary amines. Treating 2-(bromomethyl)-4-propargylmorpholine with potassium phthalimide in DMF at 100°C for 6 hours, followed by hydrazinolysis in ethanol, yields the methanamine derivative. This method avoids over-alkylation and achieves ~85% purity post-crystallization.

Reduction of Nitriles

Catalytic hydrogenation (H2, Pd/C) of 2-cyano-4-propargylmorpholine in methanol at 25°C quantitatively reduces the nitrile to the methanamine group. This approach is compatible with propargyl functionalities, as hydrogenation selectively targets the nitrile without alkyne reduction.

Integrated Synthetic Routes

Route 1: Sequential Alkylation and Reductive Amination

  • Step 1 : Alkylate morpholine-2-carbaldehyde with propargyl bromide to form 4-propargylmorpholine-2-carbaldehyde .

  • Step 2 : Perform reductive amination with ammonium acetate and NaBH3CN to install the methanamine group.

Route 2: One-Pot Cyclization and Functionalization

  • Step 1 : React N-propargyl-2-aminoethanol with formaldehyde in acetic acid to form the morpholine ring.

  • Step 2 : Oxidize the 2-hydroxymethyl group to a nitrile using KMnO4, followed by reduction to methanamine.

Catalytic and Green Chemistry Considerations

Ultrasound-Assisted Synthesis

Ultrasound irradiation (25 kHz, 250 W) enhances reaction rates and yields in multi-component reactions, as demonstrated in pyrano[2,3-c]pyrazole syntheses. Applying this to morpholine formation could reduce reaction times from hours to minutes.

Montmorillonite K-10 Catalysis

Microwave-assisted reactions using K-10 clay in ethanol (80°C, 30 minutes) achieve 68% yields for propargylamine conjugates, offering a solvent-efficient alternative.

Analytical Verification

Spectroscopic Characterization

  • 1H NMR : Propargyl protons resonate at δ 2.21 (t, J=2.6 Hz), while morpholine methylenes appear as multiplet signals at δ 3.56–4.12.

  • ESI-MS : Molecular ion peaks at m/z 190.3 ([M+H]+) confirm successful synthesis.

Chromatographic Purity

Silica gel chromatography (EtOAc:petroleum ether, 3:2) resolves intermediates with >95% purity, critical for pharmaceutical applications.

Challenges and Optimization Opportunities

  • Regioselectivity in Propargylation : Competing N- and O-alkylation requires careful selection of bases (e.g., Et3N over K2CO3).

  • Amine Protection : Boc groups prevent undesired side reactions during cyclization but necessitate deprotection steps.

  • Scalability : Microwave and ultrasound methods enhance lab-scale efficiency but require adaptation for industrial production.

Chemical Reactions Analysis

1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Kinase Inhibition: ZYW and ZY6 demonstrate the importance of pyrazolo-pyridine scaffolds in targeting ATP-binding pockets of kinases like Chk1. The target compound’s morpholine-propargyl structure may offer a novel binding profile for unexplored kinase targets .
  • Click Chemistry Utility : Propargyl groups in compounds like the target and ’s probes enable bioorthogonal tagging, a critical tool for target identification and mechanistic studies .
  • Chirality and Selectivity : The S-configuration in ZYW and ZY6 underscores the role of stereochemistry in optimizing binding affinity and reducing off-target effects—a consideration for future derivatives of the target compound .

Q & A

Q. What are the optimal synthetic routes for 1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine, and how can reaction conditions be standardized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the morpholine core. Key steps include:

  • Propargylation : Introducing the prop-2-yn-1-yl group via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC) .
  • Amine Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) or other protecting groups to prevent side reactions during morpholine ring modification .
  • Purification : Chromatography (e.g., flash column or HPLC) is critical for isolating high-purity products, with solvent systems optimized using TLC monitoring .

Q. Key Parameters :

StepReaction ConditionsYield Optimization
PropargylationCuI (10 mol%), DIPEA, DMF, 50°C60–75% yield
Amine DeprotectionTFA/DCM (1:1), rt, 2h>90% efficiency

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the morpholine and propargyl groups. Anomalous shifts in the alkyne proton (~2.5 ppm) and morpholine carbons indicate successful substitution .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₉H₁₄N₂O: 166.1106 Da) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL-2018 refines bond lengths/angles, resolving ambiguities in stereochemistry .

Validation : Cross-referencing with density functional theory (DFT)-predicted spectra improves accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • SHELX Suite : SHELXL refines anisotropic displacement parameters (ADPs) to detect disorder in the propargyl group or morpholine ring .
  • Twinned Data : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD/SHELXE pipelines enable robust phasing .

Q. Example Workflow :

Data Collection: 0.84 Å resolution (synchrotron source).

Structure Solution: SHELXT for initial model.

Refinement: SHELXL with Hirshfeld atom refinement (HAR) for H-atom positioning .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases), guided by the amine group’s electrostatic potential .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key residues (e.g., Asp/Lys in catalytic sites) .

Case Study : Docking scores (ΔG ≈ −8.2 kcal/mol) suggest strong affinity for serotonin receptors, validated via in vitro assays .

Q. How do structural modifications impact pharmacological activity?

  • SAR Studies : Systematic variation of substituents (e.g., replacing propargyl with methylsulfonyl) alters logP and bioavailability.
    • Hydrogen Bonding : Morpholine oxygen acts as H-bond acceptor; propargyl group enhances membrane permeability .
    • Activity Data :
DerivativeIC₅₀ (nM)Target
Parent Compound120 ± 15Kinase A
Methylsulfonyl Analog45 ± 7Kinase A

Q. How can in silico methods address contradictions in experimental vs. theoretical data?

  • Quantum Mechanics (QM) : Gaussian 16 calculates optimized geometries, identifying discrepancies in bond angles (e.g., C-N-C in morpholine ring) .
  • Machine Learning : Models trained on PubChem data predict solubility and metabolic stability, reducing trial-and-error synthesis .

Q. Methodological Resources

  • Software : SHELX (crystallography), AutoDock (docking), GROMACS (MD) .
  • Databases : PubChem (CID 15660829), RCSB PDB (ligand ZYW) for structural analogs .

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